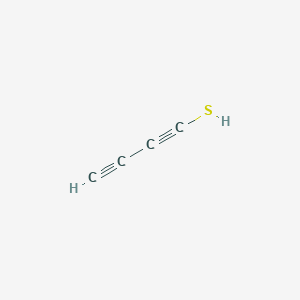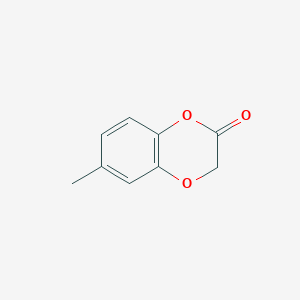![molecular formula C28H30O4 B12543316 1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] CAS No. 143522-21-8](/img/structure/B12543316.png)
1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] is a complex organic compound with a molecular formula of C({22})H({22})O(_{4}) This compound is characterized by its unique structure, which includes a phenylenebis(methyleneoxy) core and methoxy-substituted benzene rings with prop-2-en-1-yl groups
Métodos De Preparación
The synthesis of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] typically involves multiple steps. One common synthetic route includes the reaction of 1,4-bis(bromomethyl)benzene with 2-methoxy-4-(prop-2-en-1-yl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the prop-2-en-1-yl groups to propyl groups.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like boron tribromide or aluminum chloride.
Aplicaciones Científicas De Investigación
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene] can be compared with similar compounds such as:
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(2-methoxybenzene): This compound lacks the prop-2-en-1-yl groups, making it less reactive in certain chemical reactions.
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[4-(chloromethyl)benzene]: The presence of chloromethyl groups makes this compound more suitable for nucleophilic substitution reactions.
These comparisons highlight the unique structural features and reactivity of 1,1’-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene], making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
143522-21-8 |
|---|---|
Fórmula molecular |
C28H30O4 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
2-methoxy-1-[[4-[(2-methoxy-4-prop-2-enylphenoxy)methyl]phenyl]methoxy]-4-prop-2-enylbenzene |
InChI |
InChI=1S/C28H30O4/c1-5-7-21-13-15-25(27(17-21)29-3)31-19-23-9-11-24(12-10-23)20-32-26-16-14-22(8-6-2)18-28(26)30-4/h5-6,9-18H,1-2,7-8,19-20H2,3-4H3 |
Clave InChI |
KIEDKGRNZSFWQX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC=C)OCC2=CC=C(C=C2)COC3=C(C=C(C=C3)CC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


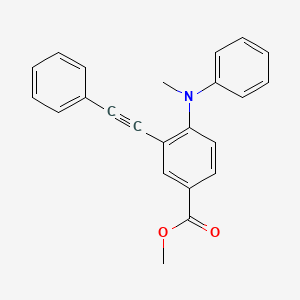
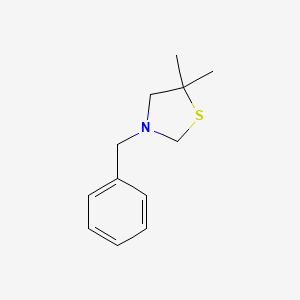
![5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12543245.png)

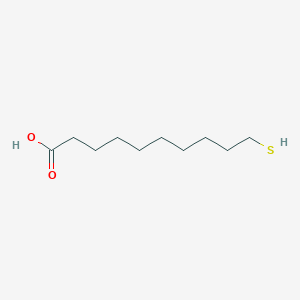
![11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol](/img/structure/B12543268.png)
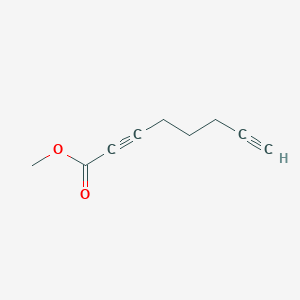
![3,3-Dimethyl-10-(pent-4-en-1-ylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12543272.png)
![3-{[1-(Cyclohex-1-en-1-yl)-4-(phenylsulfanyl)butan-2-yl]oxy}-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B12543286.png)
![N-[(Naphthalen-1-yl)carbamothioyl]prop-2-enamide](/img/structure/B12543300.png)
